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Exploring the Anti-Tumor Activity of the Androgen Receptor Antagonist, Enzalutamide, in Non-
Prostate Malignancies

Once firmly established in the therapeutic landscape of prostate cancer, the potent androgen
receptor (AR) inhibitor enzalutamide is now being investigated across a spectrum of non-
prostate cancers. This technical guide provides an in-depth analysis of the current evidence,
detailing the mechanism of action, clinical trial data, and experimental protocols underlying the
exploration of enzalutamide as a targeted therapy in various AR-expressing solid tumors. This
document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Enzalutamide is a second-generation, orally available, small-molecule AR antagonist.[1] Unlike
first-generation antiandrogens, enzalutamide boasts a multi-faceted mechanism of action that
comprehensively disrupts AR signaling.[2][3] It competitively inhibits the binding of androgens
to the AR with a significantly higher affinity than older agents like bicalutamide.[4][5] Beyond
simple receptor blockade, enzalutamide also prevents the nuclear translocation of the AR,
impedes the binding of the AR to DNA, and inhibits the recruitment of co-activator proteins
necessary for the transcription of AR target genes. This thorough shutdown of the AR signaling
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cascade ultimately leads to decreased proliferation and increased apoptosis in AR-dependent
cancer cells.
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Figure 1: Enzalutamide's multi-faceted inhibition of the androgen receptor signaling pathway.

Clinical Investigations in Non-Prostate Cancers

The rationale for investigating enzalutamide in other cancers stems from the frequent
expression of the AR in various tumor types, suggesting a potential role for androgen-driven
signaling in their pathogenesis and progression. Clinical trials have been initiated in several
malignancies, with varying degrees of success.

Ovarian Cancer

The androgen receptor is expressed in a significant proportion of epithelial ovarian cancers.
Preclinical studies demonstrated that enzalutamide could suppress the growth of AR-positive
ovarian cancer cell lines and xenografts. This prompted clinical evaluation.

Table 1: Summary of Key Clinical Trial Data for Enzalutamide in Ovarian Cancer
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Trial
. Patient Treatment Key Efficacy
Identifier/Phas . ) ] Results
Population Regimen Endpoints
e
PFS6 rate of
Recurrent, AR- ) 22% (19.8% in
. o ] Progression-Free )
positive epithelial  Enzalutamide ) high-grade
Phase Il . ) Survival at 6 )
ovarian cancer 160 mg daily serous, 38.5% in
months (PFS6)
(n=59) low-grade
serous).
The primary
endpoint was to
AR-positive estimate the
ovarian, fallopian Complete or proportion of
NCT01974765 tube, or primary Enzalutamide Partial Response  women achieving
(Phase 1) peritoneal cancer 160 mg daily (CR/PR) or PFS a CR/PR or
(1-3 prior > 6 months surviving
therapies) progression-free

for at least 6

months.

Patient Selection: Patients with recurrent epithelial ovarian, fallopian tube, or primary
peritoneal cancer with AR expression of 5% by immunohistochemistry (IHC) were eligible.
Patients must have had measurable disease according to RECIST 1.1 criteria.

Treatment: Enzalutamide was administered orally at a dose of 160 mg once daily.
Treatment cycles were 28 days, and patients continued therapy until disease progression or
unacceptable toxicity.

Assessments: Tumor assessments were performed at baseline and every 8 weeks for the
first 48 weeks, and every 12 weeks thereafter. Response was evaluated using RECIST 1.1
criteria. Adverse events were graded according to CTCAE v4.0.

Correlative Studies: Optional tumor biopsies could be performed at baseline and upon
progression to evaluate changes in AR expression. Serum levels of testosterone and
estradiol were also monitored.
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Figure 2: Generalized workflow for a Phase Il clinical trial of enzalutamide in ovarian cancer.
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Salivary Gland Cancer

A subset of salivary gland cancers, particularly salivary duct carcinomas, are known to express
the androgen receptor. This has made AR-targeted therapy an attractive investigational

strategy.

Table 2: Summary of Key Clinical Trial Data for Enzalutamide in Salivary Gland Cancer

Trial
. Patient Treatment Key Efficacy

Identifier/Phas . ) ] Results
Population Regimen Endpoints

e
Locally Confirmed ORR
advanced/unrese of 4.3% (2

] ctable or ) Best Overall patients). Median

Alliance A091404 ) Enzalutamide
metastatic AR- ) Response Rate PFS was 5.6

(Phase 11) N ) 160 mg daily
positive salivary (ORR) months, and
gland cancer median OS was
(n=46) 17.0 months.

o Patient Selection: Patients with locally advanced/unresectable or metastatic AR-positive
salivary gland cancers were enrolled.

o Treatment: Enzalutamide was administered orally at a dose of 160 mg once daily in 28-day

cycles.

¢ Primary Endpoint: The primary endpoint was the best overall response rate per RECIST v1.1
within the first eight cycles.

e Secondary Endpoints: Secondary endpoints included progression-free survival, overall
survival, and safety.

Endometrial Cancer

Androgen receptor expression is also observed in endometrial cancers, particularly the
endometrioid subtype, providing a rationale for investigating AR antagonists.

Table 3: Summary of Key Clinical Trial Data for Enzalutamide in Endometrial Cancer
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Trial
. Patient Treatment Key Efficacy
Identifier/Phas . ) ] Results
Population Regimen Endpoints
e
Advanced-stage
or recurrent Enzalutamide in o
o o ] Obijective ORR of 71%.
ENPAC (Phase endometrioid combination with
) ) Response Rate PFS6 rate of
1)) endometrial carboplatin and
] (ORR), PFS6 83%.
cancer (n=35 paclitaxel
evaluable)

Preclinical studies in a genetic mouse model of endometrioid endometrial carcinoma showed
that short-term treatment with enzalutamide could reduce tumor burden through increased
apoptosis. However, prolonged single-agent administration led to increased tumor burden,
suggesting that combination therapies may be more effective.

Bladder Cancer

Preclinical evidence has suggested a role for AR signaling in promoting bladder cancer
progression, supporting the investigation of AR antagonists.

Table 4: Summary of Key Clinical Trial Data for Enzalutamide in Bladder Cancer
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Trial
. Patient Treatment Key Efficacy
Identifier/Phas . ) ] Results
Population Regimen Endpoints
e
The treatment
was well-
tolerated with no
grade 2 or higher
Recurrent non-
) ) o adverse events.
muscle-invasive ) Feasibility and o
Enzalutamide ) No clinical
bladder cancer ) Efficacy
Phase | 160 mg daily for response was

(NMIBC) with
marker tumors
(n=6)

four weeks

(cystoscopic

evaluation)

observed; 3
patients had
stable disease
and 3 had
disease

progression.

Pancreatic Cancer

The potential role of sex steroid hormones in the growth of pancreatic cancer has led to early-

phase clinical trials of enzalutamide in this setting.

Table 5: Summary of Key Clinical Trial Data for Enzalutamide in Pancreatic Cancer

Trial
L Patient Treatment Key Efficacy
Identifier/Phas . . . Results
Population Regimen Endpoints
e
The combination
Enzalutamide was found to be
Safety,
(80 mg or 160 - safe and
Advanced - Tolerability, )
NCT02138383 ) mg daily) in ) tolerable. Median
pancreatic T _ Maximum
(Phase 1) combination with OS was 9.73
cancer (n=24) o Tolerated Dose
gemcitabine and months and

nab-paclitaxel

(MTD)

median PFS was
7.53 months.
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Breast Cancer (Preclinical)

The androgen receptor is widely expressed in breast cancers, including a significant portion of
HER2-positive and triple-negative breast cancers (TNBC). Preclinical in-vitro studies have
shown that enzalutamide can inhibit the proliferation of HER2-positive breast cancer cells.
Furthermore, a synergistic inhibitory effect was observed when enzalutamide was combined
with trastuzumab or everolimus. In xenograft models of estrogen receptor-positive (ER+)/AR+
breast cancer, enzalutamide was as effective as tamoxifen in inhibiting estrogen-driven tumor

growth.
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Figure 3: Overview of enzalutamide's investigation in various non-prostate cancers.

Future Directions and Conclusion

The investigation of enzalutamide in non-prostate cancers is an evolving field. While promising
activity has been observed, particularly in combination therapies for endometrial cancer and in
a subset of patients with ovarian cancer, the efficacy as a monotherapy in other settings, such
as salivary gland and bladder cancer, appears limited.

Key future directions will involve:

» Biomarker Development: Identifying predictive biomarkers beyond simple AR expression to
select patients most likely to respond.
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o Combination Strategies: Exploring rational combinations of enzalutamide with
chemotherapy, other targeted agents, or immunotherapy to enhance efficacy and overcome
resistance.

o Understanding Resistance: Investigating the mechanisms of primary and acquired resistance
to enzalutamide in these diverse tumor types.

In conclusion, enzalutamide's potent and specific mechanism of action against the androgen
receptor provides a strong rationale for its exploration beyond prostate cancer. While the
journey to establish its role in other malignancies is ongoing, the preliminary data underscore
the potential of AR-targeted therapy in a broader oncologic context. Continued research and
well-designed clinical trials are crucial to fully define the therapeutic utility of enzalutamide in
these new indications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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